phenyl(1H-pyrrol-1-yl)acetic acid
Overview
Description
Phenyl(1H-pyrrol-1-yl)acetic acid is a compound that is structurally related to various bioactive molecules. It contains a pyrrole ring, which is a five-membered heterocycle with one nitrogen atom, and is connected to a phenyl group through an acetic acid moiety. This structure is significant in medicinal chemistry due to its presence in compounds that exhibit biological activity, such as inhibition of aldose reductase, an enzyme implicated in diabetic complications .
Synthesis Analysis
The synthesis of related compounds, such as [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, involves strategic incorporation of functional groups that are anticipated to enhance biological activity. The compound mentioned was synthesized as a bioisostere of a known aldose reductase inhibitor, with the aim of improving potency. The synthesis likely involves steps that introduce the difluoro and hydroxy substituents in specific positions to achieve the desired biological effect .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3,4-diphenylpyrrole-2,5-dicarboxylic acid, demonstrates significant interactions such as hydrogen bonding. These interactions are crucial for the stability of the crystalline form and can influence the biological activity of the compound. The orientation of the phenyl rings at an angle to the planar pyrrole ring can affect the overall shape of the molecule, which is important for its interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of phenyl(1H-pyrrol-1-yl)acetic acid derivatives can be inferred from studies on similar compounds. The presence of carboxylic acid groups and other functional groups can participate in various chemical reactions, which are essential for the modification of the compound to enhance its biological properties or to study its mechanism of action. The reactivity of these groups can also be exploited in analytical techniques such as chromatography .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl(1H-pyrrol-1-yl)acetic acid derivatives are influenced by their molecular structure. For instance, the ionizable carboxylic acid group can affect the compound's solubility and its interaction with biological molecules. The stability of the compound under different conditions, such as in biological samples, can be assessed using techniques like reversed-phase ion-pair partition chromatography, which can separate and analyze various derivatives of phenylacetic acid .
Scientific Research Applications
Synthesis and Characterization in Polymer Research
Phenyl(1H-pyrrol-1-yl)acetic acid has been utilized in the synthesis of conducting polymers. Bingöl et al. (2005) synthesized a monomer, Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE), and investigated its electrochemical polymerization. They reported on the thermal behavior, morphology, and conductivity of the resulting polymers, highlighting their potential in electrochromic and spectroelectrochemical applications (Bingöl, Güner, Çırpan, & Toppare, 2005).
Bioisostere of Aldose Reductase Inhibitors
In medicinal chemistry, derivatives of phenyl(1H-pyrrol-1-yl)acetic acid have been explored as bioisosteres for aldose reductase inhibitors. Nicolaou et al. (2004) synthesized [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a known aldose reductase inhibitor. Their findings indicated its potential as a more potent in vitro inhibitor, highlighting its application in experimental models of diabetes mellitus (Nicolaou, Zika, & Demopoulos, 2004).
Material for Analgesic Agents
The derivatives of phenyl(1H-pyrrol-1-yl)acetic acid have been investigated for their potential as analgesic agents. Danchev et al. (2006) synthesized several pyrrole derivatives and evaluated them for analgesic activity, finding some compounds offered better protection than the reference substances (Danchev, Bijev, Yaneva, Vladimirova, & Nikolova, 2006).
Insecticidal Agents
Recent research has explored the use of pyrrole derivatives, including those related to phenyl(1H-pyrrol-1-yl)acetic acid, as insecticidal agents. Abdelhamid et al. (2022) synthesized biologically active pyrrole derivatives and tested their toxicological characteristics against the cotton leafworm, demonstrating the potential for these compounds as insecticidal agents (Abdelhamid, Salama, Elsayed, Gad, & El-Remaily, 2022).
Corrosion Inhibition
Pyrrole derivatives have also been investigated for their role in corrosion inhibition. Lgaz et al. (2020) demonstrated the use of pyrazoline derivatives, related to phenyl(1H-pyrrol-1-yl)acetic acid, in enhancing the corrosion resistance of mild steel in hydrochloric acid solutions. Their study highlights the potential of these compounds in industrial applications (Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, & Chung, 2020).
Future Directions
Pyrrole and its derivatives have been the focus of many research studies due to their diverse biological activities . The powerful pharmaceutical and pharmacological features provided by the pyrrole nucleus as a pharmacophore unit of many drugs are still recognized by medicinal chemists . Therefore, it’s likely that research into compounds like phenyl(1H-pyrrol-1-yl)acetic acid will continue.
properties
IUPAC Name |
2-phenyl-2-pyrrol-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-9,11H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRJAIIHCKGTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372426, DTXSID80876725 | |
Record name | phenyl(1H-pyrrol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenyl-2-(1-pyrrolyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl(1H-pyrrol-1-yl)acetic acid | |
CAS RN |
105264-23-1 | |
Record name | phenyl(1H-pyrrol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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